

# PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

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## Compound of Interest

Compound Name: PQR626

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## Abstract

**PQR626** is a potent, selective, and orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (mTOR). Developed for the treatment of neurological disorders, its excellent brain penetrance distinguishes it from other mTOR inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **PQR626**, intended to serve as a technical resource for researchers in drug discovery and development.

## Chemical Structure and Physicochemical Properties

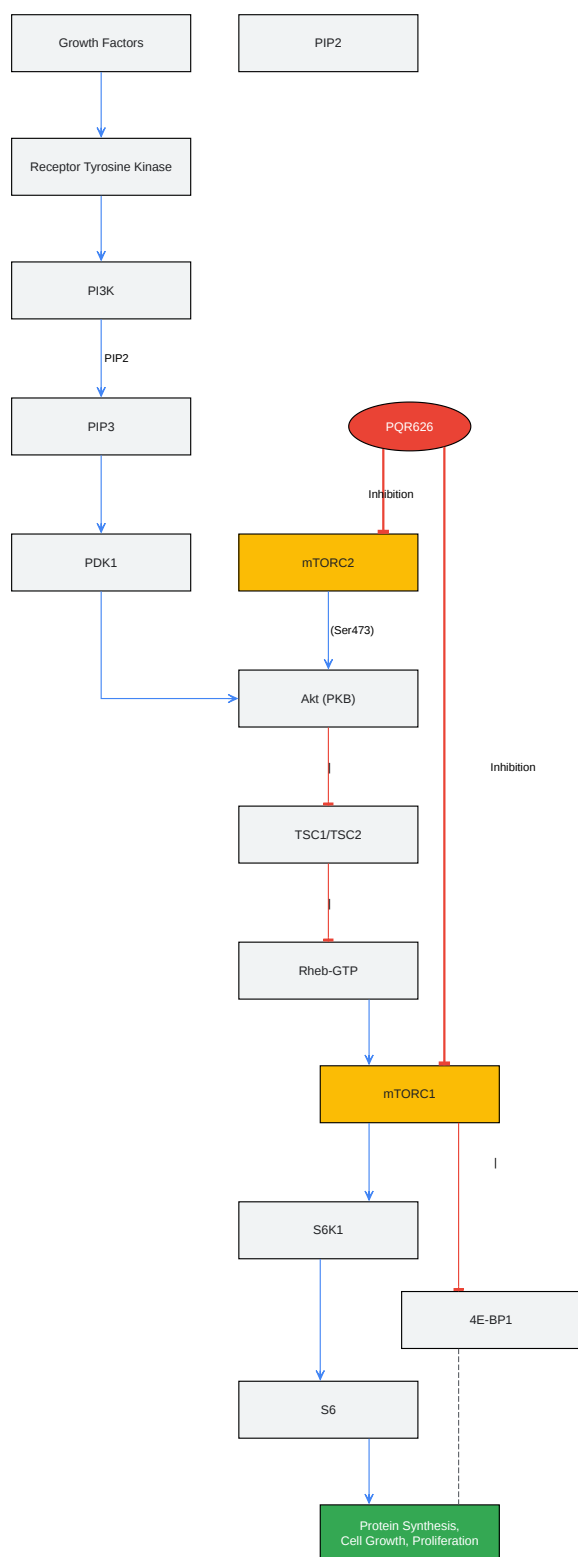
**PQR626**, systematically named 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, is a rapamycin derivative.<sup>[1][2]</sup> Its chemical structure is characterized by a triazine core substituted with two distinct morpholine moieties and a difluoromethyl-pyridinyl group.<sup>[2][3]</sup>

Table 1: Physicochemical Properties of **PQR626**

Property	Value	Reference
IUPAC Name	4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine	[2]
CAS Number	1927857-98-4	[1]
Molecular Formula	C <sub>20</sub> H <sub>27</sub> F <sub>2</sub> N <sub>7</sub> O <sub>2</sub>	[4]
Molecular Weight	435.47 g/mol	[1][4]

## Mechanism of Action and Signaling Pathway

**PQR626** is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[3][5] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[6] Hyperactivation of this pathway is implicated in various cancers and neurological disorders.[2][7] By inhibiting mTOR, **PQR626** effectively modulates downstream signaling, including the phosphorylation of key effector proteins such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt).[2][4]



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**Figure 1: PQR626 Inhibition of the mTOR Signaling Pathway.**

## Preclinical Pharmacology

### In Vitro Potency

**PQR626** demonstrates potent inhibition of mTOR kinase activity.

Table 2: In Vitro Inhibitory Activity of **PQR626**

Parameter	Value	Reference
mTOR IC <sub>50</sub>	5 nM	[1][4]
mTOR K <sub>i</sub>	3.6 nM	[1]
Cellular pPKB (S473) IC <sub>50</sub>	197 nM	[4]
Cellular pS6 (S235/S236) IC <sub>50</sub>	87 nM	[4]

### In Vivo Pharmacokinetics

**PQR626** exhibits excellent oral bioavailability and brain penetration in preclinical models.

Table 3: Pharmacokinetic Parameters of **PQR626**

Species	Dose	Brain/Plasma Ratio	Terminal Half-life (t <sub>1/2</sub> )	Reference
Mice (C57BL/6J)	10 mg/kg p.o.	~1.8:1	3.0 h	[4][5]
Rats (Sprague Dawley)	Not specified	~1.4:1	Not specified	[5]

### In Vivo Efficacy

In a mouse model of Tuberous Sclerosis Complex (TSC), a neurological disorder characterized by mTOR hyperactivation, **PQR626** demonstrated significant therapeutic efficacy.[2][8]

Treatment with **PQR626** at 50 mg/kg twice daily significantly reduced mortality in Tsc1 knockout mice.[2][5]

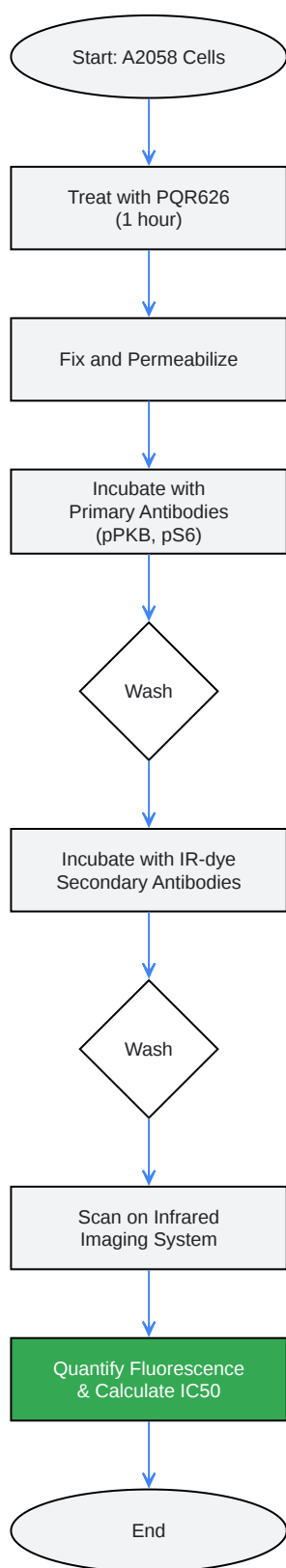
## Experimental Protocols

### In-Cell Western Assay for Cellular Potency

Objective: To determine the cellular IC<sub>50</sub> values of **PQR626** for the inhibition of pPKB (Ser473) and pS6 (Ser235/236).

Methodology:

- A2058 melanoma cells are treated with a serial dilution of **PQR626** (e.g., 0.04-5  $\mu$ M) for 1 hour.[\[4\]](#)
- Following treatment, cells are fixed and permeabilized.
- Cells are incubated with primary antibodies specific for phosphorylated PKB (Ser473) and phosphorylated S6 (Ser235/236), along with a normalization antibody.
- After washing, cells are incubated with corresponding infrared dye-conjugated secondary antibodies.
- The plates are scanned on an infrared imaging system, and the fluorescence intensities are quantified.
- IC<sub>50</sub> values are calculated from the dose-response curves.[\[3\]](#)



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**Figure 2:** Workflow for In-Cell Western Assay.

## Western Blot Analysis of mTOR Signaling Inhibition in Murine Brain

Objective: To assess the in vivo inhibition of mTOR signaling by **PQR626** in the brain.

Methodology:

- Female C57BL/6J mice are treated with **PQR626** (e.g., 25 mg/kg, p.o.) or vehicle.[2]
- At specified time points (e.g., 30 minutes), brain cortex is collected.[2][6]
- The tissue is lysed, and protein concentration is determined.[2]
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2][6]
- The membrane is immunoblotted with primary antibodies against pPKB, pS6, total PKB, and a loading control (e.g.,  $\alpha$ -tubulin).[2]
- Following incubation with HRP-conjugated secondary antibodies, the signal is detected using enhanced chemiluminescence.[2][6]
- Protein bands are quantified using densitometry software (e.g., ImageJ).[2]

## Conclusion

**PQR626** is a promising, next-generation mTOR inhibitor with a unique profile of high potency, selectivity, and excellent brain permeability. Its robust preclinical efficacy in a relevant neurological disease model, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further clinical development for the treatment of central nervous system disorders characterized by mTOR pathway dysregulation.

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